(S)-2-Methyloxirane-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methyloxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEUSVYSDPXJAP-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantiopure S 2 Methyloxirane 2 Carboxylic Acid
Asymmetric Epoxidation Strategies for Chiral Epoxide Precursors
The creation of the chiral epoxide ring is the critical step in synthesizing (S)-2-Methyloxirane-2-carboxylic acid. Asymmetric epoxidation strategies offer a direct route to establishing the required stereocenter. These methods can be broadly categorized based on the nature of the precursor: α,β-unsaturated carbonyl compounds or simple alkene precursors.
Catalytic Asymmetric Epoxidation of α,β-Unsaturated Carbonyl Compounds
The conjugate addition of an oxygen atom to α,β-unsaturated carbonyl compounds is a powerful method for generating α,β-epoxy carbonyl compounds, which are direct precursors to the target molecule. jst.go.jp This transformation can be achieved with high enantioselectivity using either metal-based catalysts or organocatalysts.
Metal-catalyzed systems are renowned for their high efficiency and selectivity in asymmetric epoxidation reactions.
Sharpless Asymmetric Epoxidation : The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols. nih.govresearchgate.netwikipedia.org It utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral dialkyl tartrate, with tert-butyl hydroperoxide serving as the oxidant. wikipedia.orgyoutube.com While the direct precursor to this compound is not an allylic alcohol, the principles of the Sharpless epoxidation have been foundational in the development of asymmetric oxidation catalysis. nih.govresearchgate.net The reaction is known for its predictable stereochemistry and high optical purity of products, often exceeding 90% enantiomeric excess (ee). wikipedia.orgjrchen-group.com
Manganese Complexes : Chiral manganese-salen complexes, pioneered by Jacobsen and others, are effective for the asymmetric epoxidation of unfunctionalized olefins. acs.org These catalysts can provide an efficient route to chiral epoxides from simple alkene precursors.
Iron Complexes : Iron, being an abundant and non-toxic metal, is an attractive candidate for catalysis. nih.gov Iron-catalyzed asymmetric epoxidation of β,β-disubstituted enones has been achieved using a combination of Fe(OTf)₂ and novel phenanthroline ligands. nih.gov This approach provides access to highly enantioenriched α,β-epoxyketones with up to 92% ee, representing a viable strategy for precursors to the target carboxylic acid. nih.gov
| Catalyst System | Substrate Type | Oxidant | Typical Enantioselectivity |
| Ti(OiPr)₄ / Dialkyl Tartrate | Allylic Alcohols | tert-Butyl Hydroperoxide | >90% ee |
| Chiral Manganese-Salen Complexes | Unfunctionalized Olefins | Various | High ee |
| Fe(OTf)₂ / Chiral Phenanthroline Ligands | Acyclic β,β-Disubstituted Enones | H₂O₂ | Up to 92% ee |
Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the use of potentially toxic and expensive heavy metals. nih.gov
Chiral Amines : The epoxidation of α,β-unsaturated aldehydes and ketones can be catalyzed by chiral secondary amines, such as derivatives of proline. acs.orgnih.govdiva-portal.org These reactions typically proceed through the formation of a chiral iminium ion intermediate. acs.org Using simple and environmentally friendly oxidants like hydrogen peroxide, this method can yield optically active α,β-epoxy aldehydes with excellent enantioselectivities, often exceeding 94% ee. nih.govdiva-portal.org A sterically hindered chiral pyrrolidine (B122466) derivative has been shown to be a particularly effective catalyst. acs.orgorganic-chemistry.org
Cinchona Alkaloids : Amide-based Cinchona alkaloids can function as highly effective hybrid phase-transfer catalysts for the asymmetric epoxidation of α,β-unsaturated ketones. nih.gov This method is characterized by low catalyst loading (as low as 0.5 mol%) and can produce chiral epoxides in excellent yields (up to 99%) and enantioselectivities (up to >99% ee). nih.gov
| Organocatalyst | Substrate Type | Oxidant | Typical Enantioselectivity |
| Chiral Pyrrolidine Derivatives | α,β-Unsaturated Aldehydes | Hydrogen Peroxide | >94% ee |
| Amide-based Cinchona Alkaloids | α,β-Unsaturated Ketones | Various | Up to >99% ee |
Stereoselective Epoxidation of Alkene Precursors
An alternative to the functionalized carbonyl precursors is the direct epoxidation of an alkene. The stereochemical outcome of such reactions is dictated by the existing chirality in the molecule or by the nature of the reagent.
Peracids, such as meta-chloroperbenzoic acid (m-CPBA), are classic reagents for converting alkenes into epoxides. google.comresearchgate.net The reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond. mdpi.com
In the absence of a chiral catalyst, the enantioselectivity of this reaction relies on directing groups within the substrate. For instance, in the epoxidation of triterpenic allylic alcohols, the hydroxyl group can direct the m-CPBA to the syn-face, leading to a stereoselective outcome. mdpi.com For a precursor to this compound, achieving high enantioselectivity with a simple peracid would necessitate starting from a chiral alkene precursor or incorporating a chiral auxiliary that can be removed later.
Biocatalytic and Chemo-Enzymatic Synthesis Routes
Biocatalysis offers a green and highly selective approach to chiral synthesis, leveraging the inherent stereoselectivity of enzymes. Chemo-enzymatic routes combine the efficiency of chemical synthesis with the selectivity of biocatalysis. nih.govfrontiersin.org
Lipase-Mediated Epoxidation : One common chemo-enzymatic strategy involves the use of lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), to generate a peroxycarboxylic acid in situ. frontiersin.org This peracid then acts as the epoxidizing agent. This method avoids the need to handle potentially unstable concentrated peracids and often proceeds under mild conditions. frontiersin.org
Enzymatic Cascade Reactions : More integrated chemo-enzymatic processes can be designed. For example, a chiral halohydrin can be produced via enzymatic reduction of a ketone precursor using an alcohol dehydrogenase, followed by a chemical ring-closing step with a base to form the desired chiral epoxide. researchgate.net
Direct Biocatalytic Epoxidation : Enzymes such as monooxygenases can directly catalyze the epoxidation of C=C double bonds using molecular oxygen. nih.gov These biocatalytic methods can provide access to enantiopure epoxides under environmentally benign aqueous conditions. The development of these enzymatic routes is a promising frontier for the sustainable synthesis of building blocks like this compound. nih.govmdpi.com
| Method | Key Step / Enzyme | Substrate Type | Key Features |
| Chemo-enzymatic | Lipase-catalyzed in situ peracid formation | Alkenes | Mild conditions, avoids handling pure peracids |
| Chemo-enzymatic Cascade | Alcohol Dehydrogenase (ADH) / Chemical Cyclization | α-haloketones | High enantioselectivity from ADH reduction |
| Biocatalytic | Monooxygenases | Alkenes | Direct, environmentally friendly oxidation |
Enzymatic Epoxidation Utilizing Monooxygenases
Enzymatic epoxidation has emerged as a powerful tool for the synthesis of chiral epoxides, offering high selectivity under mild reaction conditions. Monooxygenases, in particular, are highly effective for the asymmetric epoxidation of alkenes.
Styrene monooxygenases (SMOs) are a well-studied class of enzymes that catalyze the epoxidation of various alkene substrates with excellent enantiopurity. nih.gov These enzymes, typically comprising a flavin-dependent monooxygenase and an NADH-dependent reductase, can be expressed in recombinant hosts like Escherichia coli. nih.gov The use of whole-cell biocatalysts expressing SMOs has demonstrated the production of chiral epoxides with high enantiomeric excess (ee), often exceeding 99%. nih.gov This approach avoids the need for costly and unstable isolated enzymes.
Another class of enzymes, unspecific peroxygenases (UPOs), are also capable of catalyzing the epoxidation of terminal alkenes. nih.govmdpi.com UPOs are attractive biocatalysts as they are generally robust extracellular enzymes that only require hydrogen peroxide (H₂O₂) as a cosubstrate. nih.govmdpi.com However, whole-cell biotransformations can be limited by factors such as long incubation times and the potential toxicity of substrates or products to the microbial cells. mdpi.com
| Enzyme Type | Substrate Example | Enantiomeric Excess (ee) | Key Advantages | Reference |
|---|---|---|---|---|
| Styrene Monooxygenase (SMO) | Styrene derivatives, Alkenes | >95–99% | High enantioselectivity, Broad substrate specificity | nih.gov |
| Unspecific Peroxygenase (UPO) | Long-chain terminal alkenes | Variable, substrate-dependent | Robust extracellular enzymes, Uses H₂O₂ | nih.govmdpi.com |
Integration of Biocatalysis in Multi-Step Asymmetric Syntheses
Biocatalysis is frequently integrated into multi-step chemical syntheses to leverage the high selectivity of enzymes for key transformations. nih.gov This chemo-enzymatic approach combines the strengths of both traditional organic chemistry and biocatalysis to create efficient and sustainable synthetic routes. mdpi.comnih.gov The use of enzymes can establish critical stereocenters early in a synthesis, which are then carried through subsequent chemical steps. nih.gov
Biocatalytic reactions are valued for their high chemo-, regio-, and stereoselectivity, often proceeding under mild, environmentally friendly conditions. nih.govnih.gov For instance, a lipase-mediated Baeyer-Villiger oxidation has been employed as a key step in an eco-friendly synthesis of a chiral precursor to epoxides. mdpi.com Over the last few decades, numerous enzyme-catalyzed processes have been successfully scaled up for industrial applications, making biocatalysis a standard methodology for producing enantiomerically pure compounds. nih.gov This integration allows for the construction of complex molecules that would be difficult to access through purely chemical means. nih.gov
Chiral Pool and Derivatization-Based Approaches
The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. nih.govuh.edu These compounds serve as versatile starting materials for the synthesis of complex chiral molecules. researchgate.net
Synthesis from Optically Active 2-Chloroalkanoic Acids via Configuration Inversion
A well-established method for synthesizing enantiopure epoxides involves a three-step route starting from optically active 2-chloroalkanoic acids. orgsyn.org These starting materials can be readily prepared from corresponding α-amino acids. orgsyn.org The synthesis proceeds via reduction of the carboxylic acid to a 2-chloroalkan-1-ol, followed by intramolecular cyclization with a base to form the oxirane ring. orgsyn.org
Crucially, this cyclization step occurs with an inversion of configuration at the stereocenter. orgsyn.org This allows for the synthesis of (R)-alkyloxiranes from (S)-2-chloroalkanoic acids. The degree of racemization during this process is generally low, though it can be influenced by the substrate structure and prolonged exposure to the reaction conditions. orgsyn.org
| Substituent (R) | Starting Material | Product Configuration | Degree of Inversion | Reference |
|---|---|---|---|---|
| Methyl | (S)-2-Chloropropanoic acid | (R)-Methyloxirane | >99.5% | orgsyn.org |
| Isopropyl | (S)-2-Chloro-3-methylbutanoic acid | (R)-Isopropyloxirane | >99.5% | orgsyn.org |
| Isobutyl | (S)-2-Chloro-4-methylpentanoic acid | (R)-Isobutyloxirane | ~98.5% | orgsyn.org |
Routes from Amino Acids and Naturally Occurring Chiral Sources
Proteinogenic α-amino acids are ideal chiral pool starting materials due to their natural abundance and high enantiomeric purity. researchgate.net The functional groups of amino acids—the amino group and the carboxylic acid—can be selectively modified to create a variety of chiral synthons. researchgate.net
For example, (S)-alanine can be converted into (S)-2-chloropropanoic acid, which then serves as a precursor in the synthesis described previously, ultimately yielding (R)-methyloxirane after inversion. orgsyn.org Similarly, (S)-valine and (S)-leucine can be used to prepare (R)-isopropyloxirane and (R)-isobutyloxirane, respectively. orgsyn.org
Another prominent example is the use of glutamic acid, a commercially available amino acid produced by fermentation, to synthesize chiral epoxide precursors. mdpi.com Traditional routes involve the deamination of glutamic acid, followed by reduction, tosylation, and finally epoxide formation. mdpi.comnih.gov These multi-step syntheses demonstrate the utility of amino acids as foundational building blocks for complex chiral molecules. baranlab.org
Industrial Scale Synthesis Considerations for Enantiopurity
The transition from laboratory-scale synthesis to industrial production of enantiopure compounds presents several challenges. acs.org While biocatalytic methods offer excellent enantioselectivity, the availability of enzymes in large quantities can be a significant hurdle. nih.gov To address this, high cell density fermentation processes have been developed to produce recombinant enzymes, such as SMO, in sufficient quantities for industrial use. nih.gov
Chemical Transformations and Reactivity of S 2 Methyloxirane 2 Carboxylic Acid
Ring-Opening Reactions of the Oxirane Moiety
The principal mode of reactivity for (S)-2-Methyloxirane-2-carboxylic acid involves the nucleophilic ring-opening of the epoxide. The high degree of ring strain in the three-membered ether ring facilitates cleavage even under mild conditions, a characteristic that distinguishes epoxides from other, less reactive ethers. libretexts.orgwikipedia.org These reactions are fundamental to the synthetic utility of epoxides, allowing for the formation of 1,2-difunctionalized products. researchgate.net
The electrophilic carbon atoms of the oxirane ring are prime targets for attack by various nucleophiles, particularly those containing heteroatoms such as oxygen, sulfur, and nitrogen. wikipedia.org Such reactions are pivotal in synthetic chemistry, enabling the construction of more complex molecules. For instance, the reactivity of the epoxide ring allows for its use as an intermediate in the synthesis of potential therapeutic agents. vulcanchem.com
This compound readily reacts with a variety of heteroatom nucleophiles. Alcohols, thiols, and amines can all act as nucleophiles to open the strained epoxide ring, leading to the formation of β-hydroxy ethers, β-hydroxy thioethers, and β-amino alcohols, respectively. wikipedia.orgatamanchemicals.com The reaction with amines, in particular, is a widely used method for synthesizing β-amino alcohols, which are important structural motifs in many pharmaceutical compounds. vulcanchem.comrroij.comrsc.org These reactions proceed via nucleophilic attack on one of the two carbon atoms of the oxirane ring. jsynthchem.com
| Nucleophile | General Reactant Type | General Product Type |
|---|---|---|
| R-OH | Alcohol | β-Hydroxy Ether |
| R-SH | Thiol | β-Hydroxy Thioether |
| R-NH₂ / R₂NH | Amine (Primary/Secondary) | β-Amino Alcohol |
In the presence of aqueous acid, this compound undergoes hydrolysis. libretexts.org In this reaction, a water molecule acts as the nucleophile, attacking the epoxide ring. The result of this ring-opening is the formation of a vicinal diol (a glycol). libretexts.orgatamanchemicals.com This transformation yields (S)-2,3-dihydroxy-2-methylpropanoic acid. The reaction is facilitated by the severe ring strain of the epoxide, which allows it to proceed under mild conditions, such as with dilute aqueous acid at room temperature. libretexts.orgpressbooks.pub
The ring-opening of an unsymmetrical epoxide like this compound can potentially yield two different constitutional isomers, depending on which of the two ring carbons is attacked by the nucleophile. The outcome of the reaction is governed by the reaction conditions (acidic or basic), a concept known as regioselectivity. wikipedia.org The molecule contains a primary carbon and a tertiary carbon in the epoxide ring. The stereochemistry of the starting material also dictates the stereochemistry of the product, as these reactions are typically stereospecific, proceeding with an inversion of configuration at the site of nucleophilic attack (Sɴ2-like). libretexts.orgpressbooks.pub
Under acidic conditions, the oxygen atom of the oxirane ring is first protonated, making the epoxide a much better electrophile. libretexts.orgjsynthchem.com This protonated intermediate has significant carbocationic character. For an epoxide with primary and tertiary carbons, the positive charge is better stabilized at the more substituted (tertiary) carbon atom. libretexts.orgpressbooks.pub Consequently, the nucleophile preferentially attacks this more substituted carbon (C2). libretexts.orgwikipedia.orgpressbooks.pub This mechanism is considered to be between a pure Sɴ1 and Sɴ2 pathway but results in the nucleophile adding to the tertiary carbon, leading to the formation of a tertiary alcohol after deprotonation. libretexts.org The attack still occurs from the backside, resulting in an inversion of stereochemistry. pressbooks.pub
In neutral or basic media, the ring-opening occurs via a classic Sɴ2 mechanism. jsynthchem.comyoutube.com The nucleophile directly attacks one of the carbon atoms of the epoxide ring without prior protonation. youtube.com In this scenario, steric hindrance is the dominant factor determining the site of attack. The nucleophile will preferentially attack the sterically less hindered carbon atom. wikipedia.orgpressbooks.pub For this compound, the attack occurs at the less substituted primary carbon (C3). libretexts.orgpressbooks.pub This reaction is a typical Sɴ2 displacement, where the alkoxide leaving group is part of the three-membered ring. pressbooks.pub
| Condition | Mechanism Type | Site of Nucleophilic Attack | Primary Product Type |
|---|---|---|---|
| Acid-Catalyzed (e.g., H₃O⁺) | Sɴ1-like | More substituted carbon (C2) | Product with nucleophile at C2 |
| Base-Catalyzed (e.g., RO⁻) | Sɴ2 | Less substituted carbon (C3) | Product with nucleophile at C3 |
Organometallic Reagent Mediated Ring Opening (e.g., Grignard Reagents, Organolithium Compounds)
The reaction of this compound with organometallic reagents such as Grignard reagents and organolithium compounds is a complex process influenced by the acidic proton of the carboxylic acid group.
With Grignard reagents (RMgX), the initial and most rapid reaction is the deprotonation of the carboxylic acid to form a magnesium carboxylate salt. masterorganicchemistry.com This acid-base reaction typically precedes nucleophilic attack on the epoxide ring. The resulting carboxylate is a much weaker electrophile than the initial carboxylic acid, and the Grignard reagent, being a strong base, is consumed in this deprotonation step. organicchemistrytutor.comleah4sci.com Consequently, the ring-opening of the epoxide by the Grignard reagent is often inhibited. To achieve ring-opening, protection of the carboxylic acid group is generally required prior to the introduction of the Grignard reagent. vulcanchem.com When the epoxide ring of a related compound, 2-methyloxirane, is opened by a Grignard reagent, the nucleophile typically attacks the less substituted carbon of the epoxide in an SN2-type reaction. leah4sci.comatamanchemicals.com
Organolithium compounds (RLi), being significantly more reactive and basic than Grignard reagents, exhibit a different reactivity profile. organicchemistrytutor.commasterorganicchemistry.com While the initial reaction is still the deprotonation of the carboxylic acid, a second equivalent of the organolithium reagent can act as a nucleophile. organicchemistrytutor.commasterorganicchemistry.comyoutube.com However, instead of attacking the epoxide, the second equivalent of the organolithium reagent can add to the carbonyl carbon of the carboxylate salt, forming a stable dianion intermediate. organicchemistrytutor.commasterorganicchemistry.com Subsequent acidic workup leads to the formation of a ketone. organicchemistrytutor.commasterorganicchemistry.com Similar to Grignard reagents, direct ring-opening of the epoxide in this compound by organolithium compounds without prior protection of the carboxylic acid is not a straightforward transformation. The nucleophilic attack of organolithium reagents on simple epoxides also typically occurs at the less sterically hindered carbon atom. atamanchemicals.com
Table 1: Reactivity of Organometallic Reagents with this compound
| Reagent | Initial Reaction with Carboxylic Acid | Subsequent Reaction | Typical Outcome with this compound |
| Grignard (RMgX) | Deprotonation to form magnesium carboxylate | Ring-opening is inhibited | Predominantly salt formation; ring-opening requires protection of the carboxylic acid. |
| Organolithium (RLi) | Deprotonation to form lithium carboxylate | Addition to the carboxylate carbonyl | Formation of a ketone after acidic workup. |
Role of the Carboxylic Acid in Direct Nucleophilic Ring-Opening Reactions
The carboxylic acid group in this compound can play a direct role in nucleophilic ring-opening reactions, primarily through intramolecular participation. Under basic conditions, the deprotonated carboxylate can act as an intramolecular nucleophile, attacking the epoxide ring. This process, if it occurs, would lead to the formation of a lactone. The regioselectivity of this intramolecular attack would determine the size of the resulting lactone ring. Attack at the C3 carbon (the methylene (B1212753) carbon of the epoxide) would result in a four-membered β-lactone, while attack at the C2 carbon is not possible.
The formation of β-lactones from 2,3-epoxy acids is a known transformation, although it often requires specific catalytic conditions. For instance, the carbonylation of epoxides using specialized catalysts can yield β-lactones. semanticscholar.orgnih.gov While direct, base-mediated intramolecular cyclization of 2,3-epoxy acids to β-lactones is plausible, the formation of a strained four-membered ring can be challenging. The stereochemistry of the starting epoxide plays a crucial role in the stereochemical outcome of the lactone product. semanticscholar.orggoogle.com
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid functionality of this compound can undergo a variety of transformations common to this functional group, including oxidation to carboxylate salts, reduction to alcohols, and conversion to esters and amides.
Oxidation of the Carboxyl Group to Carboxylate Salts or Esters
The term "oxidation" in this context primarily refers to the deprotonation of the carboxylic acid to form carboxylate salts, which is an acid-base reaction rather than an oxidation of the carbon atom. Treatment of this compound with a base, such as a metal hydroxide (B78521) or carbonate, will readily form the corresponding carboxylate salt.
The conversion of the carboxylic acid to an ester is a common and important transformation. One of the most fundamental methods for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgcerritos.edulibretexts.orgathabascau.ca This is an equilibrium process, and to drive the reaction towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. libretexts.orgathabascau.ca The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. cerritos.edulibretexts.org
Reduction of the Carboxyl Group to Alcohols or Other Derivatives
The reduction of the carboxylic acid group in this compound to a primary alcohol presents a chemoselectivity challenge, as many reducing agents that can reduce carboxylic acids can also open the epoxide ring. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. leah4sci.com However, LiAlH₄ is also known to open epoxide rings via nucleophilic attack of a hydride ion. atamanchemicals.com Therefore, the use of LiAlH₄ on this compound would likely result in the reduction of both the carboxylic acid and the opening of the epoxide ring.
For a more selective reduction of the carboxylic acid while preserving the epoxide ring, milder and more chemoselective reducing agents are required. Borane (B79455) (BH₃) and its complexes, such as BH₃·THF, are known to selectively reduce carboxylic acids in the presence of other functional groups like ketones, esters, and nitriles. nih.govresearchgate.netresearchgate.netnih.gov This selectivity arises from the different mechanisms by which borane interacts with various functional groups. Therefore, treatment of this compound with a borane reagent could potentially afford (S)-2-(hydroxymethyl)-2-methyloxirane, leaving the epoxide intact. The use of borohydride (B1222165) exchange resin in conjunction with an activating agent like cyanuric chloride has also been reported for the selective reduction of carboxylic acids to alcohols under mild conditions. jocpr.com
Table 2: Selectivity of Reducing Agents on this compound
| Reducing Agent | Reactivity with Carboxylic Acid | Reactivity with Epoxide | Expected Outcome |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction to primary alcohol | Ring-opening | Reduction of both functional groups |
| Borane (BH₃) or its complexes | Reduction to primary alcohol | Generally unreactive under mild conditions | Selective reduction of the carboxylic acid |
Esterification and Amidation Reactions
Beyond the Fischer esterification mentioned earlier, other methods can be employed to form esters from this compound, particularly under milder conditions. These methods typically involve the activation of the carboxylic acid.
Amidation, the formation of an amide from a carboxylic acid and an amine, generally requires the use of a coupling agent to activate the carboxylic acid, as the direct reaction is slow and requires high temperatures. iajpr.com Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an O-acylisourea, which is then readily attacked by the amine nucleophile to form the amide bond. nih.govresearchgate.net The use of phosphonitrilic chloride trimer (PNT) has also been reported as an efficient activating agent for the amidation of both aromatic and aliphatic carboxylic acids. iajpr.com These methods allow for the synthesis of a wide variety of amides from this compound under mild conditions, preserving the stereochemistry and the integrity of the epoxide ring. iajpr.comresearchgate.net
Mechanistic and Theoretical Investigations of S 2 Methyloxirane 2 Carboxylic Acid Reactivity
Detailed Mechanistic Pathways of Epoxidation Reactions
The synthesis of (S)-2-Methyloxirane-2-carboxylic acid, a substituted oxirane, typically proceeds via the epoxidation of a corresponding alkene precursor, such as 2-methylpropenoic acid (methacrylic acid) or its derivatives. The most common and well-understood pathway for this transformation involves the use of peroxycarboxylic acids (RCO3H), like meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.comlibretexts.org
This reaction is widely accepted to proceed through a concerted mechanism known as the "Butterfly Mechanism". wikipedia.orgmdma.ch In this pathway, the alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. wikipedia.orgleah4sci.com Simultaneously, several bond formations and breakages occur in a single, cyclic transition state:
The alkene π-bond attacks the terminal peroxide oxygen. leah4sci.com
This oxygen, in turn, forms a bond with the other carbon of the original double bond. leah4sci.com
The weak O-O single bond of the peroxide cleaves. leah4sci.com
The carbonyl oxygen of the peroxy acid abstracts the acidic proton. leah4sci.com
The electrons from the original O-H bond form a new π-bond in the resulting carboxylic acid by-product. youtube.com
This concerted process is stereospecific, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide. wikipedia.orglibretexts.org To achieve the specific (S)-enantiomer, an asymmetric epoxidation strategy is required, often employing a chiral catalyst. wikipedia.org
Alternative pathways to epoxides include nucleophilic epoxidation, particularly for electron-deficient alkenes. This two-step mechanism involves a nucleophilic conjugate addition of a peroxide to the alkene, forming a stabilized carbanion which then attacks the oxygen atom to close the ring. wikipedia.org Metal complexes can also catalyze epoxidations using reagents like hydrogen peroxide or alkyl hydroperoxides, where a metal peroxy complex transfers an oxygen atom to the alkene. wikipedia.org
Elucidation of Ring-Opening Mechanisms under Varying Conditions
The high ring strain of the oxirane ring makes this compound susceptible to nucleophilic ring-opening reactions. wikipedia.org The mechanism and regioselectivity of this opening are highly dependent on the reaction conditions, specifically whether they are acidic or basic. libretexts.orgchemistrysteps.com
Acid-Catalyzed Ring-Opening: Under acidic conditions, the reaction is initiated by the protonation of the epoxide's oxygen atom, converting it into a much better leaving group (a hydroxyl group). libretexts.orgchemistrysteps.comlibretexts.org This protonation makes the epoxide carbons more electrophilic. The subsequent nucleophilic attack proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.org A partial positive charge develops on the epoxide carbons in the transition state. This charge is better stabilized by the more substituted carbon atom (the tertiary carbon, C2, in this case). libretexts.orgstackexchange.com Consequently, the nucleophile preferentially attacks the more substituted carbon. libretexts.orgchemistrysteps.comlibretexts.org This regioselectivity is driven by electronic factors, favoring the pathway that proceeds through a more stable, carbocation-like transition state. libretexts.orgreddit.com The attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack.
Base-Catalyzed Ring-Opening: In basic or neutral conditions, the ring-opening occurs via a direct SN2 mechanism. libretexts.orglibretexts.org A potent nucleophile attacks one of the electrophilic carbons of the epoxide ring directly, without prior protonation of the oxygen. libretexts.org The leaving group in this case is an alkoxide anion, which is generally a poor leaving group. libretexts.org However, the release of the significant ring strain drives the reaction forward. libretexts.org In an SN2 reaction, steric hindrance is the dominant factor determining the site of attack. reddit.com Therefore, the nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this would be the methylene (B1212753) carbon (C3). This attack also occurs from the backside, resulting in stereochemical inversion at the C3 position.
| Condition | Mechanism | Initial Step | Key Factor | Site of Nucleophilic Attack |
| Acidic | SN1-like / SN2 hybrid | Protonation of epoxide oxygen | Electronic (Carbocation Stability) | More substituted carbon (C2) |
| Basic | SN2 | Direct nucleophilic attack | Steric Hindrance | Less substituted carbon (C3) |
Role of Catalysis in Reaction Efficiency and Stereocontrol
Catalysis is indispensable for controlling the efficiency and, critically, the stereochemical outcome of reactions involving this compound, both in its synthesis and its subsequent transformations.
Stereocontrol in Epoxidation: Achieving the synthesis of the specific (S)-enantiomer from a prochiral alkene requires asymmetric epoxidation. wikipedia.org This is accomplished using chiral catalysts that create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. numberanalytics.comwikipedia.org Prominent methodologies include:
Sharpless Epoxidation: Utilizes a titanium-based catalyst with chiral tartrate ester ligands, highly effective for allylic alcohols. wikipedia.orgwikipedia.org
Jacobsen Epoxidation: Employs a manganese-salen complex as the chiral catalyst. wikipedia.orgwikipedia.org
Shi Epoxidation: Uses a chiral ketone-derived organocatalyst. wikipedia.orgwikipedia.org
These catalysts function by binding to one of the reactants, influencing the trajectory of the subsequent attack and lowering the activation energy for the pathway leading to the desired enantiomer. numberanalytics.com The use of recyclable chiral catalysts is also a growing area of interest to improve sustainability and reduce costs. researchgate.netrsc.org
Catalysis in Ring-Opening Reactions: Catalysts can also enhance the efficiency and control the stereoselectivity of ring-opening reactions. Lewis acids, for example, can coordinate to the epoxide oxygen, further activating it towards nucleophilic attack, similar to the effect of protonation in Brønsted acid catalysis. Chiral Lewis acid catalysts can be designed to control the stereochemistry of these reactions, ensuring that the nucleophilic attack occurs in a highly controlled manner to yield a specific stereoisomer.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the reactivity of this compound at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. chiralpedia.comnih.gov
Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure of molecules and reaction mechanisms. researchgate.net For this compound, DFT calculations are invaluable for:
Mapping Reaction Pathways: Calculating the potential energy surface for both epoxidation and ring-opening reactions.
Identifying Transition States: Locating the geometry and energy of transition states, which are the highest energy points along a reaction coordinate. youtube.comgithub.io The accuracy of these calculations can be high enough to distinguish between competing pathways. nih.govacs.org
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. DFT allows for the quantitative prediction of these barriers, explaining why certain reactions are faster than others and how catalysts lower the activation energy. researchgate.net
For instance, DFT can model the "Butterfly Mechanism" of epoxidation, confirming its concerted nature and calculating the activation barrier. mdma.ch Similarly, it can compute the transition states for both acid- and base-catalyzed ring-opening, providing quantitative support for the observed regioselectivity by comparing the activation energies of attack at the C2 versus the C3 position. acs.org
While DFT is excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. easychair.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe processes like solvent interactions and conformational changes. osti.gov
In the context of this compound, MD simulations can be used to:
Study Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. researchgate.netmdpi.com MD simulations explicitly model the interactions between the solute and individual solvent molecules, revealing how the solvent shell stabilizes reactants, transition states, or products, thereby affecting the reaction outcome. easychair.orgosti.gov
Simulate Catalyst-Substrate Interactions: MD can model the dynamic binding process of the epoxide to a catalyst, showing how the catalyst orients the substrate for a selective reaction.
Explore Conformational Landscapes: The carboxylic acid and methyl groups can adopt various conformations. MD can explore this conformational space to identify the most stable arrangements and how they might influence reactivity.
While classical MD does not typically model bond breaking/forming, it can be combined with quantum mechanics (QM/MM methods) to simulate reactions in complex environments like a solvent box. researchgate.net
A key goal of computational chemistry in this field is to predict and explain the origins of stereoselectivity. nih.gov
Modeling Chiral Catalysis: Computational models can simulate the interaction between a prochiral alkene and a chiral catalyst. By calculating the energies of the diastereomeric transition states (one leading to the (S)-epoxide and the other to the (R)-epoxide), the enantiomeric excess (ee) of the reaction can be predicted. nih.gov A difference of just ~1.8 kcal/mol in transition state energy can lead to a high enantiomeric excess. nih.gov
Chiral Recognition: The process by which a chiral catalyst or reagent distinguishes between two enantiomers or two faces of a prochiral molecule is known as chiral recognition. rsc.org Computational docking and MD simulations can model the non-covalent interactions (e.g., hydrogen bonds, steric repulsion) within the catalyst-substrate complex that are responsible for this recognition. acs.org By analyzing the geometry and energetics of these interactions, researchers can understand why a particular catalyst favors the formation of one enantiomer and use this knowledge to design even more selective catalysts. nih.gov
| Computational Method | Primary Application for this compound | Key Insights |
| Density Functional Theory (DFT) | Calculating reaction pathways and transition state energies. | Activation energies, reaction mechanisms, regioselectivity. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules in solution. | Solvent effects, catalyst-substrate binding, conformational preferences. |
| Combined Approaches (e.g., QM/MM) | Predicting stereochemical outcomes and modeling chiral recognition. | Enantiomeric excess (ee), origins of stereoselectivity. |
Theoretical Spectroscopy for Absolute Configuration Assignment (e.g., Circular Dichroism)
The absolute configuration of chiral molecules, such as this compound, can be unequivocally determined by comparing experimentally measured chiroptical spectra with those predicted by quantum chemical calculations. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), which measure the differential absorption of left and right circularly polarized light for vibrational and electronic transitions, respectively, are powerful non-destructive methods for this purpose.
The assignment of the absolute configuration relies on the principle that enantiomers exhibit mirror-image CD spectra. By calculating the theoretical CD spectrum for one enantiomer (e.g., the S-enantiomer), a direct comparison with the experimental spectrum of an enantiomerically pure sample allows for an unambiguous assignment of its absolute configuration.
Computational Approach
The theoretical prediction of VCD and ECD spectra for this compound involves a multi-step computational protocol. Initially, a thorough conformational analysis is performed to identify all low-energy conformers of the molecule. This is crucial as the experimentally observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.
Following conformational analysis, the geometry of each significant conformer is optimized using Density Functional Theory (DFT). The choice of the functional and basis set is critical for obtaining accurate results. For instance, the B3LYP functional paired with a basis set like aug-cc-pVTZ is commonly employed for such calculations. Solvent effects, which can significantly influence both the conformational equilibrium and the chiroptical response, are often included using a Polarizable Continuum Model (PCM).
Once the optimized geometries are obtained, the VCD and ECD spectra are calculated. For VCD, this involves computing the vibrational frequencies and the corresponding rotational strengths. For ECD, the electronic transition energies and rotatory strengths are calculated using Time-Dependent DFT (TD-DFT).
Vibrational Circular Dichroism (VCD) Analysis
VCD spectroscopy is particularly sensitive to the stereochemistry of a molecule. For this compound, the VCD spectrum in the mid-infrared region would be characterized by distinct positive and negative bands corresponding to the various vibrational modes of the molecule. The carbonyl stretch of the carboxylic acid group, for example, would be a prominent feature.
A hypothetical comparison between the calculated VCD spectrum for the (S)-enantiomer and an experimental spectrum would lead to the assignment of the absolute configuration. A good agreement in terms of the signs and relative intensities of the VCD bands would confirm the 'S' configuration of the sample.
Below is a hypothetical data table illustrating the kind of results expected from a DFT calculation of the VCD spectrum for a dominant conformer of this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Rotational Strength (10⁻⁴⁴ esu²cm²) |
| O-H stretch | 3550 | +2.5 |
| C-H stretch (methyl) | 2980 | -5.8 |
| C=O stretch | 1750 | +15.2 |
| C-O stretch (ring) | 1250 | -8.9 |
| Ring deformation | 950 | +12.1 |
This table is illustrative and represents hypothetical data for one conformer.
Electronic Circular Dichroism (ECD) Analysis
ECD spectroscopy provides complementary information to VCD, probing the electronic transitions of the molecule. The carboxylic acid chromophore in this compound is expected to give rise to characteristic Cotton effects in the UV region.
TD-DFT calculations would predict the excitation energies and the corresponding rotatory strengths for the electronic transitions. For the (S)-enantiomer, a specific pattern of positive and negative Cotton effects would be predicted. The comparison of this theoretical ECD spectrum with the experimental one would serve as another, independent confirmation of the absolute configuration.
The following is a hypothetical data table showing the results of a TD-DFT calculation for the ECD spectrum of this compound.
| Electronic Transition | Calculated Wavelength (nm) | Calculated Rotatory Strength (R) (10⁻⁴⁰ cgs) |
| n → π* (C=O) | 215 | -10.5 |
| π → π* (C=O) | 190 | +22.0 |
This table is illustrative and represents hypothetical data.
By combining the insights from both VCD and ECD analyses, a highly reliable assignment of the absolute configuration of 2-Methyloxirane-2-carboxylic acid can be achieved.
Strategic Applications in Advanced Organic Synthesis
Chiral Building Block in Natural Product Synthesis
The enantiopure nature of (S)-2-Methyloxirane-2-carboxylic acid makes it an excellent starting material or intermediate in the total synthesis of natural products, where precise control of stereochemistry is paramount. psu.edu The bifunctional nature of the molecule allows for sequential or orthogonal reactions, enabling the introduction of complexity in a controlled manner.
Construction of Macrocyclic Lactones and Other Complex Structures
Chiral epoxides are foundational intermediates in the synthesis of macrolides and other complex natural products. orgsyn.org The synthesis of macrocyclic lactones, a class of compounds known for their therapeutic properties and use in fragrances, often relies on strategies that can effectively establish stereocenters and build the large ring structure. nih.gov this compound serves as a precursor to chiral fragments that can be elaborated and later cyclized. For instance, the epoxide can be opened by a carbon nucleophile to set a key stereocenter, while the carboxylic acid can be carried through several steps before being activated for a final macrolactonization step. The inherent chirality of the building block ensures the enantiomeric purity of the final product, which is critical for its biological activity.
Precursor for Pharmaceutically Relevant Scaffolds and Drug Intermediates
The carboxylic acid group is a common feature in a vast number of marketed drugs, often playing a key role in the molecule's pharmacophore by interacting with biological targets. nih.gov However, its presence can also present challenges related to membrane permeability and metabolic stability. This compound offers a sophisticated starting point for creating advanced pharmaceutical intermediates and scaffolds where the carboxylic acid can be retained, modified, or used as a bioisostere. nih.gov
The pyrrolidine (B122466) ring is a prevalent scaffold in many FDA-approved drugs. Synthetic routes to novel, enantioenriched 2,2-disubstituted pyrrolidines can be developed from chiral precursors, creating new molecular entities for pharmaceutical development. nih.govmdpi.com Similarly, quinoline-2-carboxylic acid derivatives are being investigated for their potent antimicrobial activities. ajchem-a.com The strategic use of chiral building blocks like this compound allows for the creation of diverse libraries of such compounds for screening and lead optimization.
| Pharmaceutical Scaffold/Intermediate Class | Synthetic Role of this compound | Potential Therapeutic Area |
|---|---|---|
| Chiral Hydroxy Acids/Esters | Serves as a direct precursor via regioselective epoxide ring-opening. | Anti-inflammatory, Antiviral |
| Substituted Pyrrolidines | Provides the chiral core for the construction of the heterocyclic ring system. nih.govmdpi.com | Neurological disorders, Oncology |
| Amino Alcohols | The carboxylic acid can be reduced and the epoxide opened to yield chiral amino alcohol backbones. | Cardiovascular drugs, Antimalarials |
| Peptidomimetics | Incorporated to create unnatural amino acid analogs with constrained conformations. researchgate.net | Protease inhibitors, Metabolic disorders |
Intermediate in Agrochemical Synthesis
The development of effective and stereoselective agrochemicals is crucial for modern agriculture. The carboxylic acid functional group is an important scaffold in the design of new herbicides, fungicides, and pesticides, often enhancing their water solubility and biological activity. researchgate.net Chiral epoxides serve as key intermediates in the synthesis of these complex molecules. While specific, large-scale applications of this compound in this sector are not as widely documented as for its simpler analog propylene (B89431) oxide, its potential is significant. It can be used to introduce chirality and a carboxylic acid moiety simultaneously, features that are increasingly important for creating next-generation agrochemicals with improved efficacy and reduced environmental impact.
Development of Specialty Chemicals and Functional Materials
Beyond life sciences, this compound is a valuable monomer and intermediate for the creation of advanced materials where chirality and functionality are desired properties.
Monomer for Polymer and Resin Synthesis
The reactivity of both the epoxide ring and the carboxylic acid group allows this compound to be used as a functional monomer in polymerization reactions. The epoxide can undergo ring-opening polymerization to form polyether backbones, while the carboxylic acid group can be used for esterification to create polyesters or can remain as a pendant group to impart specific properties like hydrophilicity, adhesion, or post-polymerization modification sites. Polymers derived from methyloxirane and acrylic acid have been developed for various applications, including coatings and adhesives. epa.govontosight.aipolysciences.com The use of the enantiomerically pure (S)-isomer can lead to the synthesis of chiral polymers with unique optical properties or the ability to perform chiral separations.
Synthesis of Chiral Ligands and Organocatalysts
Asymmetric catalysis is a cornerstone of modern chemical synthesis, and the development of new chiral ligands and organocatalysts is a continuous pursuit. nih.gov Chiral carboxylic acids themselves can act as organocatalysts or as crucial components of more complex catalytic systems. researchgate.netsnnu.edu.cn this compound can be transformed into a variety of chiral ligands. For example, the epoxide can be opened with a nucleophilic amine to create chiral amino alcohol structures, which are privileged scaffolds in many catalytic systems. The carboxylic acid can be converted into an amide or ester to fine-tune the steric and electronic properties of the resulting ligand. The development of chiral organocatalysts, which are small, metal-free organic molecules, has revolutionized asymmetric synthesis, and building blocks like this compound provide an accessible entry point to novel catalyst designs. scholarsportal.info
Analytical Methodologies for Stereochemical Characterization of S 2 Methyloxirane 2 Carboxylic Acid and Its Derivatives
Determination of Enantiomeric Excess (ee)
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is critical in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or reagent.
Chiral Chromatography (e.g., HPLC, GC)
Chiral chromatography is a powerful and widely used technique for the separation of enantiomers, allowing for the precise determination of their ratios. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating the enantiomers of carboxylic acids. For compounds like (S)-2-Methyloxirane-2-carboxylic acid, polysaccharide-based CSPs are particularly effective. Columns such as Chiralcel OD-H and Chiralpack AD, which are based on cellulose (B213188) and amylose (B160209) derivatives, have demonstrated broad applicability for resolving the enantiomers of various carboxylic acids. researchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. scas.co.jp
Gas Chromatography (GC): For volatile compounds or those that can be derivatized to become volatile, chiral GC is an excellent alternative with high resolution. The enantiomers of simple alkyloxiranes have been successfully separated using complexation gas chromatography. orgsyn.org This technique often involves the use of a chiral metal complex, such as a nickel(II) or manganese(II) chelate, as a chiral selector in the stationary phase. orgsyn.org The enantiomers coordinate with the metal center to form diastereomeric complexes with different volatilities, enabling their separation.
| Technique | Chiral Stationary Phase (CSP) / Selector Type | Typical Mobile/Carrier Phase | Principle of Separation |
|---|---|---|---|
| Chiral HPLC | Polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpack AD) | Hexane/Isopropanol mixtures with acidic modifier (e.g., TFA) | Formation of transient diastereomeric complexes with differing stabilities. |
| Chiral GC | Metal chelates (e.g., Ni(II) or Mn(II) complexes) | Inert gas (e.g., Helium, Nitrogen) | Formation of diastereomeric coordination complexes with different volatilities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents or Solvating Agents
NMR spectroscopy is a fundamental tool for structural elucidation that can be adapted for chiral discrimination. In an achiral solvent, the NMR spectra of enantiomers are identical. However, in a chiral environment, the signals for the enantiomers can be resolved.
Chiral Derivatizing Agents (CDAs): This method involves the reaction of the enantiomeric mixture of the carboxylic acid with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra. The relative integration of the resolved signals provides a direct measure of the enantiomeric excess. The primary drawback is the requirement for a chemical reaction, which must proceed to completion without kinetic resolution or racemization. nih.gov
Chiral Solvating Agents (CSAs): A more direct approach involves the use of chiral solvating agents (also known as chiral shift reagents). These agents form weak, non-covalent diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube. nih.gov This association leads to differential chemical shifts (Δδ) for the corresponding protons or other nuclei in the two enantiomers. For carboxylic acids, chiral amino alcohols like diphenylprolinol and BINOL-based derivatives are effective CSAs, interacting through hydrogen bonding and other non-covalent forces. nih.govrsc.org The magnitude of the chemical shift non-equivalence allows for the quantification of the enantiomeric ratio.
Assignment of Absolute Configuration
While determining the enantiomeric excess quantifies the purity of a sample, assigning the absolute configuration (i.e., distinguishing the S-enantiomer from the R-enantiomer) is essential for understanding its stereochemical identity.
Spectroscopic Techniques (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical spectroscopic methods measure the differential interaction of chiral molecules with polarized light and are fundamental to assigning absolute configuration.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is a unique fingerprint of a specific enantiomer. Computational studies on the prototypical chiral epoxide, methyloxirane, have been used to predict its electronic circular dichroism (ECD) spectrum. units.itnih.gov By comparing the experimentally measured CD spectrum of 2-methyloxirane-2-carboxylic acid with theoretical calculations, the absolute configuration can be confidently assigned. The enantiomer will exhibit a mirror-image spectrum. researchgate.net
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum provides information similar to a CD spectrum and can be used to assign absolute configuration, particularly by analyzing the Cotton effect near an absorption band. For chiral carboxylic acids, ORD can be a reliable method for configuration assignment. mdpi.com
| Technique | Measurement Principle | Output | Basis of Assignment |
|---|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light (ΔA = AL - AR). | Spectrum of molar ellipticity [θ] vs. wavelength. | Comparison of experimental Cotton effects with theoretical predictions or known standards. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Spectrum of specific rotation [α] vs. wavelength. | Analysis of the shape and sign of the Cotton effect curve. |
X-ray Crystallography of Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional structure of a molecule in the solid state, allowing for the direct visualization of the spatial arrangement of its atoms.
Since this compound is a small molecule that may not readily form crystals suitable for X-ray diffraction, it is common practice to prepare a crystalline derivative. This can be achieved by reacting the carboxylic acid with a heavy atom-containing reagent or another chiral molecule to form a salt or an amide. The presence of a heavy atom (e.g., bromine or a metal) in the crystal lattice facilitates the determination of the absolute structure through the anomalous dispersion effect. tcichemicals.com Once a suitable crystal is obtained, X-ray analysis can unambiguously establish the R or S configuration at the stereocenter. vulcanchem.com
Emerging Research Themes and Future Prospects
Sustainable and Green Chemistry Approaches in Synthesis
A significant thrust in modern organic synthesis is the adoption of green chemistry principles to minimize environmental impact. For (S)-2-Methyloxirane-2-carboxylic acid, this involves reimagining traditional synthetic routes to be safer, more efficient, and derived from renewable sources.
Traditional synthesis of chiral epoxides often involves stoichiometric oxidants like m-chloroperbenzoic acid (m-CPBA), which generate significant waste. vulcanchem.com Future research is focused on developing catalytic methods that utilize cleaner oxidants. The development of reaction conditions that minimize hazardous waste and improve safety is a key goal.
Key Research Areas:
Catalytic Oxidation: Employing transition-metal catalysts (e.g., based on manganese, iron, or tungsten) with hydrogen peroxide (H₂O₂) as the terminal oxidant. This approach is highly desirable as the only byproduct is water.
Solvent Selection: Moving away from chlorinated solvents like dichloromethane (B109758) towards greener alternatives such as water, ionic liquids, or supercritical CO₂.
Energy Efficiency: Investigating alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and potentially reduce thermal degradation, which could lead to cleaner reaction profiles and higher yields. mdpi.com
| Parameter | Traditional Approach (e.g., m-CPBA) | Green Chemistry Approach |
|---|---|---|
| Oxidant | Stoichiometric peracids (m-CPBA) | Catalytic with H₂O₂ or O₂ |
| Byproducts | Chlorobenzoic acid (waste) | Water |
| Solvents | Chlorinated solvents (e.g., CH₂Cl₂) | Water, ethanol, or solvent-free |
| Energy Input | Conventional heating/cooling | Microwave, ultrasound, mechanochemistry |
The long-term sustainability of producing this compound depends on the availability of its precursors from renewable sources. Research is aimed at connecting the synthesis to bio-based platform chemicals. Furthermore, the efficiency of the synthesis is critically evaluated through the lens of atom economy, which measures how many atoms from the reactants are incorporated into the final product. nih.gov
Renewable Precursors: The synthesis of the alkene precursor, such as 2-methyl-2-butenoic acid, could potentially start from biomass-derived molecules like levulinic acid or other C5 sugars. nrel.gov This would create a bio-based route to the target molecule, reducing reliance on petrochemical feedstocks. abiosus.org
Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all reactant atoms into the product. rsc.org For instance, a direct catalytic asymmetric epoxidation of the corresponding α,β-unsaturated acid is inherently more atom-economical than multi-step sequences involving protecting groups. The ideal reaction would be a direct addition of an oxygen atom across the double bond with no other reagents consumed.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and the use of automated synthesis platforms represent a technological leap in chemical manufacturing. thieme-connect.desyrris.com These technologies offer enhanced safety, consistency, and the ability to rapidly explore a wide range of reaction conditions.
For the synthesis of this compound, flow chemistry offers several advantages:
Improved Safety: Epoxidation reactions can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways.
Enhanced Control: Precise control over reaction time, temperature, and stoichiometry leads to higher selectivity and yields.
Scalability: Scaling up a reaction in a flow system is often simpler and more predictable than in batch reactors, involving running the reactor for a longer duration or using a larger reactor.
Automated synthesis platforms can accelerate the discovery of optimal reaction conditions. researchgate.netchemrxiv.org By systematically and rapidly varying catalysts, solvents, and temperatures, these systems can identify the most efficient and selective protocols for synthesizing this compound, a process that would be prohibitively time-consuming with manual methods.
Exploration of Novel Reactivity and Unconventional Catalytic Systems
While the ring-opening of the epoxide is its most common transformation, future research will likely uncover novel modes of reactivity for this compound. The presence of both a strained epoxide ring and a carboxylic acid moiety in a compact chiral structure offers opportunities for unique chemical transformations.
The development of unconventional catalytic systems is also a major research frontier.
Organocatalysis: The use of small, metal-free organic molecules to catalyze the asymmetric epoxidation could offer a more sustainable and less toxic alternative to heavy-metal-based catalysts.
Biocatalysis: Employing enzymes, such as epoxidases or hydrolases, could provide unparalleled selectivity under mild, aqueous conditions. This approach aligns perfectly with green chemistry principles.
Photocatalysis and Electrocatalysis: These emerging fields use light or electricity, respectively, to drive chemical reactions. Developing such methods for the synthesis of chiral epoxides is a long-term goal that could lead to highly efficient and novel synthetic pathways.
Interdisciplinary Research with Other Scientific Domains
The utility of this compound as a chiral building block naturally positions it at the interface of chemistry and other scientific fields. While its primary role is in pharmaceutical synthesis, its unique properties could be leveraged in other domains. vulcanchem.com
Potential Interdisciplinary Applications:
Materials Science: The bifunctional nature of the molecule makes it a candidate for creating advanced polymers. The epoxide and carboxylic acid groups can be polymerized or used for cross-linking to create functional materials with defined stereochemistry, potentially leading to novel biodegradable plastics or chiral stationary phases for chromatography.
Chemical Biology: The compound could be used to synthesize chiral probes to study enzyme active sites or biological pathways. Its reactivity could allow it to covalently label specific proteins or other biomolecules.
Agrochemicals: Chiral molecules are increasingly important in the development of pesticides and herbicides, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or harmful. This compound could serve as a starting material for new, stereochemically pure agrochemicals.
| Scientific Domain | Potential Application | Rationale |
|---|---|---|
| Materials Science | Monomer for functional polymers, cross-linking agent | Bifunctional (epoxide, carboxylic acid) with fixed stereochemistry |
| Chemical Biology | Synthesis of chiral molecular probes | Reactive epoxide for covalent modification of biomolecules |
| Agrochemicals | Precursor for stereochemically pure pesticides/herbicides | Chirality is key for targeted biological activity and reduced off-target effects |
| Pharmaceuticals | Chiral building block for active pharmaceutical ingredients (APIs) | Established role in constructing complex, stereodefined drug molecules |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for enantioselective synthesis of (S)-2-Methyloxirane-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via stereoselective epoxidation of α,β-unsaturated carboxylic acid precursors. For example, Sharpless epoxidation using chiral titanium-based catalysts can achieve high enantiomeric excess (e.e.). Post-synthesis, purification via chiral HPLC or recrystallization ensures stereochemical purity. Similar methods are employed for structurally related epoxide-carboxylic acids, such as those described in enantioselective glycidate syntheses .
Q. How is this compound characterized to confirm its stereochemical configuration?
- Methodological Answer : Techniques include:
- Chiral HPLC : To separate enantiomers and determine e.e. using chiral stationary phases.
- NMR Spectroscopy : Analysis of coupling constants (e.g., ) in the oxirane ring to infer stereochemistry.
- X-ray Crystallography : Definitive confirmation of absolute configuration via crystal structure resolution.
- Optical Rotation : Comparison with literature values for (S)-configured analogs .
Q. What role does this compound play in atmospheric chemistry?
- Methodological Answer : It acts as a precursor to secondary organic aerosols (SOA) in isoprene oxidation pathways. Under high NOx conditions, it forms low-volatility products that nucleate aerosols. Researchers use smog chamber experiments with controlled NOx levels, UV light, and humidity to simulate atmospheric aging. Products are analyzed via Aerosol Mass Spectrometry (AMS) and gas chromatography .
Advanced Research Questions
Q. What experimental designs optimize the study of this compound's SOA formation kinetics?
- Methodological Answer :
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Chamber Setup : Use Teflon chambers with precise control of NOx (0.1–10 ppm), relative humidity (20–80%), and UV intensity.
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Analytical Tools :
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AMS : Real-time monitoring of aerosol composition and oxidation state.
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GC-MS/FID : Quantification of gas-phase intermediates.
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Data Collection : Measure SOA mass yields at varying NOx to establish dependency. For example, higher NOx suppresses SOA yield due to competing radical pathways .
Key Parameters in Smog Chamber Studies NOx Concentration Temperature RH Light Source
Q. How can Positive Matrix Factorization (PMF) resolve source contributions of this compound in ambient aerosols?
- Methodological Answer :
- Data Preprocessing : Organize AMS spectral data into a matrix of m/z vs. time.
- PMF Execution : Use software (e.g., EPA PMF) to factorize the matrix into source profiles (e.g., biogenic vs. anthropogenic) and contributions.
- Validation : Compare resolved profiles with laboratory-generated tracers (e.g., MAE-derived SOA) and field data. This method reduces ambiguity in attributing aerosol components to specific precursors .
Q. How should researchers address contradictions in reported SOA yields from this compound under varying NOx conditions?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies to identify confounding variables (e.g., chamber wall effects, VOC/NOx ratios).
- Controlled Replication : Repeat experiments with standardized protocols (e.g., fixed OH radical exposure).
- Mechanistic Modeling : Use kinetic models (e.g., Master Chemical Mechanism) to reconcile discrepancies between lab and field observations .
Q. What strategies enhance enantiomeric purity during large-scale synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : Use chiral salen-Mn(III) complexes or Jacobsen catalysts for asymmetric epoxidation.
- Process Controls : Maintain low temperatures (−20°C to 0°C) to minimize racemization.
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and stereochemical integrity.
- Downstream Purification : Use simulated moving bed (SMB) chromatography for industrial-scale enantiomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
